molecular formula C25H29NO3 B1385548 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040683-35-9

3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline

Cat. No.: B1385548
CAS No.: 1040683-35-9
M. Wt: 391.5 g/mol
InChI Key: GKVXCSGZBOAOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the context of its use. In biochemical research, it may interact with proteins or enzymes, affecting their function and activity. The compound’s structure allows it to participate in various binding interactions, which can modulate biological processes.

Comparison with Similar Compounds

3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline can be compared with other similar compounds, such as:

    N-Butyl-N-phenylbenzylamine: Similar in structure but lacks the phenoxyethoxy group.

    4-Butoxy-N-phenylbenzylamine: Similar but lacks the phenoxyethoxy group and has a different substitution pattern.

    N-Phenyl-N-(4-phenoxyethoxy)benzylamine: Similar but lacks the butoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-butoxy-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3/c1-2-3-16-27-25-11-7-8-22(19-25)26-20-21-12-14-24(15-13-21)29-18-17-28-23-9-5-4-6-10-23/h4-15,19,26H,2-3,16-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVXCSGZBOAOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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